1,4-Bis(4-ethynylphenyl)benzene

Übersicht

Beschreibung

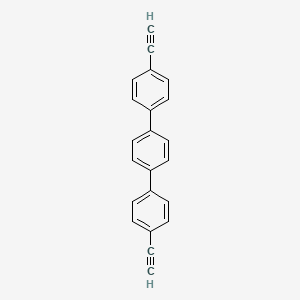

1,4-Bis(4-ethynylphenyl)benzene is an organic compound that belongs to the class of phenylene ethynylene derivatives. This compound is characterized by its rigid, linear structure, which makes it an interesting subject for various scientific studies. It is often used in the synthesis of molecular wires and other nanostructures due to its unique electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(4-ethynylphenyl)benzene can be synthesized through a Sonogashira coupling reaction. This method involves the reaction of 1,4-diiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst. The reaction is typically carried out in an inert atmosphere using a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(4-ethynylphenyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding alkanes.

Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones

Reduction: Alkanes

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

1,4-Bis(4-ethynylphenyl)benzene has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of molecular wires and nanostructures due to its rigid, linear structure.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Wirkmechanismus

The mechanism of action of 1,4-Bis(4-ethynylphenyl)benzene primarily involves its ability to form stable π-conjugated systems. This property allows it to facilitate electron transfer processes, making it useful in electronic applications. The compound interacts with molecular targets through π-π stacking interactions and can form stable complexes with metals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Bis(phenylethynyl)benzene

- 1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene

Comparison

1,4-Bis(4-ethynylphenyl)benzene is unique due to its specific electronic properties and structural rigidity. Compared to 1,4-Bis(phenylethynyl)benzene, it offers better electron transport capabilities, making it more suitable for applications in molecular electronics. The presence of ethynyl groups enhances its ability to form stable π-conjugated systems, which is a significant advantage over similar compounds .

Biologische Aktivität

1,4-Bis(4-ethynylphenyl)benzene, often referred to as DEB (diethynylbenzene), is a compound of significant interest in both organic chemistry and materials science. Its unique structure allows for various applications, particularly in the fields of drug development and material sciences. This article explores the biological activity of DEB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

It features a biphenyl backbone with ethynyl groups attached at the para positions. This structure contributes to its electronic properties and potential reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of DEB is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects.

- Receptor Binding : DEB may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : The compound can act as an inhibitor or activator of enzymes involved in metabolic processes.

Anticancer Activity

A study published in Molecular Cancer Therapeutics highlighted the anticancer properties of DEB derivatives. The derivatives exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Research has indicated that DEB possesses antimicrobial activity against several bacterial strains. In vitro assays demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, DEB was tested against a panel of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results showed that DEB significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treatment with DEB led to increased apoptosis rates compared to untreated controls .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| PC-3 | 20 | 65 |

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, DEB was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This finding suggests that DEB could serve as a lead compound for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Eigenschaften

IUPAC Name |

1,4-bis(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-17-5-9-19(10-6-17)21-13-15-22(16-14-21)20-11-7-18(4-2)8-12-20/h1-2,5-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFFMABLPMLHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278412 | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47230-46-6 | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47230-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of 1,4-Bis(4-ethynylphenyl)benzene?

A1: The molecular formula of this compound is C22H14, and its molecular weight is 278.35 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure.* Infrared (IR) Spectroscopy: Helps identify functional groups, particularly the characteristic signals of the ethynyl (C≡C) and aromatic C-H bonds.* Raman Spectroscopy: Offers complementary information to IR, particularly useful for studying conjugated systems like the one present in this compound.

Q3: How does the presence of ethynyl groups in this compound influence its material properties?

A3: The ethynyl groups in this compound play a crucial role in its self-assembly and reactivity. [] They can participate in various chemical reactions, leading to the formation of covalent bonds and the creation of extended structures, such as polymers and supramolecular networks.

Q4: How does this compound interact with metal surfaces?

A4: Research has shown that this compound can form ordered structures on specific metal surfaces, such as gold. [, ] This interaction is driven by the molecule's ability to form weak bonds with the metal surface, leading to self-assembled monolayers or more complex structures.

Q5: What are the potential applications of this compound in surface science?

A5: The controlled organization of this compound on surfaces makes it a promising candidate for several applications, including:* Molecular Electronics: Creating molecular wires or components for nanoscale electronic devices. * Surface Patterning: Forming templates for the controlled deposition of other materials.* Catalysis: Anchoring catalytic centers on a surface to enhance catalytic activity and selectivity.

Q6: What computational chemistry methods are suitable for studying this compound?

A6: Various computational methods can be employed, depending on the specific research question. Some common methods include:* Density Functional Theory (DFT): Useful for studying electronic structure, bonding, and geometry optimization. []* Molecular Dynamics (MD) Simulations: Can simulate the movement and interactions of this compound molecules over time, providing insights into self-assembly processes and dynamic behavior.* Monte Carlo Simulations: Can be used to study the adsorption and arrangement of this compound on surfaces.

Q7: Can computational models predict the properties of this compound-based materials?

A7: Yes, computational models can predict various properties, including:* Electronic Band Structure: Essential for understanding the electrical conductivity and potential applications in electronic devices.* Optical Properties: Predicting the absorption and emission spectra, which are crucial for optoelectronic applications.* Mechanical Properties: Estimating parameters like Young's modulus, providing insight into the material's stiffness and flexibility. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.